molecular formula C22H14ClNO5S B11530890 2-{(Z)-[2-(2-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl benzenesulfonate

2-{(Z)-[2-(2-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl benzenesulfonate

Cat. No.: B11530890
M. Wt: 439.9 g/mol
InChI Key: KUYYRCUBCVTSQC-RGEXLXHISA-N
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Description

2-{[(4Z)-2-(2-CHLOROPHENYL)-5-OXO-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}PHENYL BENZENESULFONATE is a complex organic compound characterized by its unique structure, which includes an oxazole ring, a chlorophenyl group, and a benzenesulfonate moiety

Preparation Methods

The synthesis of 2-{[(4Z)-2-(2-CHLOROPHENYL)-5-OXO-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}PHENYL BENZENESULFONATE typically involves multi-step organic reactions. The synthetic route may include the formation of the oxazole ring through cyclization reactions, followed by the introduction of the chlorophenyl group and the benzenesulfonate moiety under specific reaction conditions. Industrial production methods would likely involve optimization of these steps to ensure high yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The oxazole ring and chlorophenyl group can be oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced to modify the oxazole ring or the chlorophenyl group.

    Substitution: The benzenesulfonate group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-{[(4Z)-2-(2-CHLOROPHENYL)-5-OXO-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}PHENYL BENZENESULFONATE has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The oxazole ring and chlorophenyl group may interact with enzymes or receptors, leading to modulation of biological activities. The benzenesulfonate moiety can enhance the compound’s solubility and bioavailability, facilitating its effects.

Comparison with Similar Compounds

Similar compounds include other oxazole derivatives and chlorophenyl-containing compounds. Compared to these, 2-{[(4Z)-2-(2-CHLOROPHENYL)-5-OXO-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}PHENYL BENZENESULFONATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Examples of similar compounds include:

  • 2-(2-Chlorophenyl)-4,5-dihydro-1,3-oxazole
  • Phenyl benzenesulfonate derivatives

This compound’s unique structure and properties make it a valuable subject for further research and development in various scientific fields.

Properties

Molecular Formula

C22H14ClNO5S

Molecular Weight

439.9 g/mol

IUPAC Name

[2-[(Z)-[2-(2-chlorophenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenyl] benzenesulfonate

InChI

InChI=1S/C22H14ClNO5S/c23-18-12-6-5-11-17(18)21-24-19(22(25)28-21)14-15-8-4-7-13-20(15)29-30(26,27)16-9-2-1-3-10-16/h1-14H/b19-14-

InChI Key

KUYYRCUBCVTSQC-RGEXLXHISA-N

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2/C=C\3/C(=O)OC(=N3)C4=CC=CC=C4Cl

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2C=C3C(=O)OC(=N3)C4=CC=CC=C4Cl

Origin of Product

United States

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